N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
: The compound "N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide" represents a class of organosulfonyl compounds known for their diverse pharmacological activities. Characterized by the presence of both sulfonyl and methoxy functional groups, these compounds hold significant interest for medicinal chemists.
Preparation Methods
: The synthetic route to this compound typically involves the reaction of 1,2,3,4-tetrahydroquinoline with ethanesulfonyl chloride, followed by sulfonamide formation with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions. Reaction conditions often involve organic solvents like dichloromethane or acetonitrile and bases such as triethylamine. For industrial production, the scalability and optimization of yields are crucial, often achieved through continuous-flow synthesis techniques.
Chemical Reactions Analysis
: This compound can undergo several types of chemical reactions:
Oxidation
: Typically occurring at the methoxy group, leading to the formation of an aldehyde or carboxylic acid.
Reduction
: Can be reduced to primary amines under specific catalytic hydrogenation conditions.
Substitution
: Commonly involves the sulfonamide moiety, reacting with nucleophiles such as amines or alcohols.
Common reagents and conditions
: Oxidation with potassium permanganate, reduction with hydrogen gas over palladium-carbon, and substitution reactions in the presence of alkali metal hydroxides.
Major products
: Range from aldehydes and amines to substituted derivatives of the parent compound.
Scientific Research Applications
: This compound is extensively researched for its applications in:
Chemistry
: Utilized as a key intermediate in the synthesis of heterocyclic compounds.
Biology
: Explored for its potential as an enzyme inhibitor.
Medicine
: Investigated for its anti-inflammatory and anticancer properties.
Industry
: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
: The mechanism by which the compound exerts its effects typically involves inhibition of specific enzymes by binding to the active site or interacting with cellular pathways. Key molecular targets include kinases and proteases, crucial in regulating cell cycle and apoptosis pathways.
Comparison with Similar Compounds
: Compared to compounds like N-(2-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide or N-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline, the uniqueness of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide lies in its dual functionality and enhanced biological activity profile, making it a promising candidate for therapeutic development.
It's fascinating to see how such a compound can touch so many fields
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-7-8-16(13-18(15)21)20-28(24,25)17-9-10-19(26-3)14(2)12-17/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUFZHBGSGRJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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